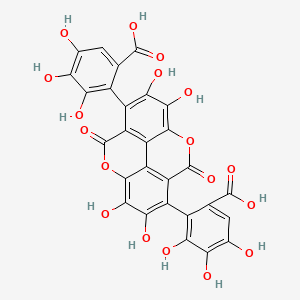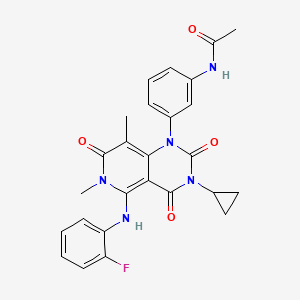
Deiodo Trametinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deiodo Trametinib is a derivative of Trametinib, a kinase inhibitor used in the treatment of certain types of cancer, particularly melanoma with specific BRAF mutations. Trametinib is known for its ability to inhibit mitogen-activated protein kinase (MEK) 1 and 2, which are part of the MAPK/ERK pathway involved in cell proliferation and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, starting from the preparation of key intermediates. The reaction conditions typically involve the use of reagents like sodium methoxide in methanol, thionyl chloride in methanol, and other organic solvents .
Industrial Production Methods
Industrial production of Trametinib focuses on optimizing the yield and purity of the final product. This involves the use of high-performance liquid chromatography (HPLC) to monitor the formation of impurities and ensure their removal during the purification process . The process is designed to be scalable and reproducible, ensuring consistent quality in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Deiodo Trametinib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various organic solvents like dimethyl sulfoxide (DMSO) . The reaction conditions often involve reflux temperatures and controlled environments to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are carefully monitored and controlled to ensure the purity of the final product .
Applications De Recherche Scientifique
Deiodo Trametinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of MEK inhibition on various chemical pathways.
Biology: Investigated for its role in cell signaling and its effects on cellular proliferation and apoptosis.
Medicine: Used in the treatment of melanoma and other cancers with specific BRAF mutations.
Industry: Employed in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mécanisme D'action
Deiodo Trametinib exerts its effects by inhibiting MEK1 and MEK2, which are part of the MAPK/ERK pathway . This inhibition leads to the suppression of cell proliferation and the induction of cell cycle arrest and apoptosis . The molecular targets include the serine/threonine residues within the activation loop of MEK proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobimetinib: Another MEK inhibitor used in combination with other drugs for the treatment of melanoma.
Selumetinib: A MEK inhibitor used in the treatment of neurofibromatosis type 1 and other cancers.
Binimetinib: A MEK inhibitor used in combination with other drugs for the treatment of melanoma.
Uniqueness
Deiodo Trametinib is unique in its specific inhibition of MEK1 and MEK2, leading to a more targeted approach in the treatment of cancers with BRAF mutations . Its ability to induce cell cycle arrest and apoptosis makes it a valuable tool in cancer therapy .
Propriétés
Formule moléculaire |
C26H24FN5O4 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
N-[3-[3-cyclopropyl-5-(2-fluoroanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H24FN5O4/c1-14-22-21(23(30(3)24(14)34)29-20-10-5-4-9-19(20)27)25(35)32(17-11-12-17)26(36)31(22)18-8-6-7-16(13-18)28-15(2)33/h4-10,13,17,29H,11-12H2,1-3H3,(H,28,33) |
Clé InChI |
CWPDXKPCRXNWGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(N(C1=O)C)NC3=CC=CC=C3F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



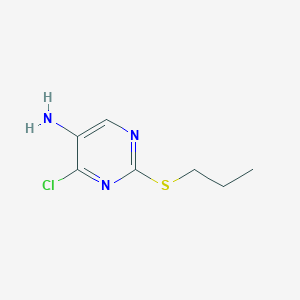



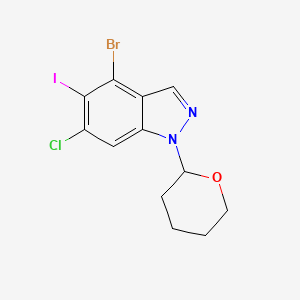
![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
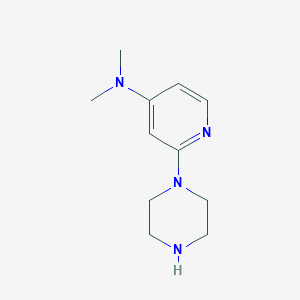
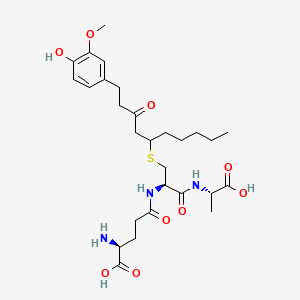
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
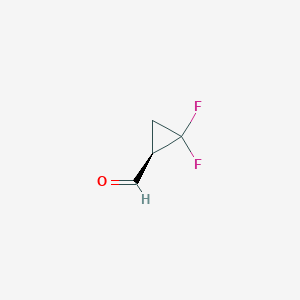
![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
